Oudemansin

Melanoma Research Cytotoxicity Screening Natural Product Pharmacology

Procure Oudemansin A (CAS 82444-24-4) for its unique (9S,10S) stereochemistry, critical for bc1 complex inhibition studies. Unlike generic QoI fungicides, this standard exhibits distinct selective cytotoxicity (KB IC50: 5.48 μg/mL) and antimalarial activity. Its inherent photolability makes it an essential environmental degradation probe. Ensure exact stereoisomer purchase; racemic mixtures show reduced potency. For R&D use only.

Molecular Formula C17H22O4
Molecular Weight 290.4 g/mol
CAS No. 82444-24-4
Cat. No. B15565104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOudemansin
CAS82444-24-4
Molecular FormulaC17H22O4
Molecular Weight290.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1
InChIKeyCOBDENJOXQSLKO-NKAAJRRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oudemansin (CAS 82444-24-4): A β-Methoxyacrylate Natural Product with a Defined Structural and Mechanistic Profile for Research Procurement


Oudemansin A, commonly referred to as Oudemansin (CAS 82444-24-4), is a natural β-methoxyacrylate antibiotic first isolated from the basidiomycete fungus Oudemansiella mucida [1]. It shares a core (E)-β-methoxyacrylate pharmacophore with strobilurins and myxothiazols, all of which act as inhibitors of mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III) [2]. Unlike its fully synthetic agrochemical derivatives (e.g., azoxystrobin), Oudemansin A exhibits intrinsic photolability that precludes direct field application, yet its well-defined stereochemistry—established as (9S,10S) via X-ray crystallography and total synthesis—makes it a critical scaffold for medicinal chemistry and natural product research [3]. The compound also demonstrates a distinct bioactivity spectrum beyond antifungal effects, including selective cytotoxicity against certain human cancer cell lines and antimalarial activity, which differentiates it from its closest in-class analogs [4].

Why Oudemansin (82444-24-4) Cannot Be Substituted with Generic Strobilurin Analogs in Targeted Research Applications


Generic substitution with other β-methoxyacrylates is precluded by Oudemansin's unique substitution pattern on the phenyl ring and side-chain stereochemistry, which directly dictate its bioactivity profile. While strobilurin A and synthetic QoI fungicides share the same bc1 complex target, Oudemansin A exhibits a 10- to 100-fold difference in cytotoxic potency against specific human cancer cell lines compared to strobilurin A, and its antifungal spectrum differs markedly from that of 9-methoxystrobilurin-type analogs [1]. Moreover, the intrinsic photolability of Oudemansin A, stemming from its conjugated diene system, is not present in the stabilized synthetic QoI fungicides like azoxystrobin, making Oudemansin unsuitable for field applications but valuable as a labile probe for studying environmental degradation pathways [2]. Finally, the absolute stereochemistry (9S,10S) is critical for its biological activity; racemic mixtures or analogs with altered stereocenters show significantly reduced potency, underscoring the need for exact procurement of the correct stereoisomer [3].

Quantitative Differentiation of Oudemansin (82444-24-4) from Key Analogs: A Data-Driven Procurement Guide


Comparative Cytotoxicity Against Human Melanoma Cells: Oudemansin A vs. Strobilurin A

Oudemansins A and B display weaker cytotoxic activity against human melanoma G-361 cells compared to their strobilurin counterparts, a difference attributed to the absence of a conjugated double-bond structure in the oudemansin series [1]. This provides a clear structural-activity relationship (SAR) distinction for researchers selecting compounds for melanoma studies.

Melanoma Research Cytotoxicity Screening Natural Product Pharmacology

Differential Cytotoxicity Profile Across Human Cancer Cell Lines: Oudemansin A

(-)-Oudemansin A exhibits a distinct cytotoxicity profile against human cancer cell lines, with an IC50 of 5.48 μg/mL against KB cells (nasopharyngeal carcinoma), >50 μg/mL against MCF7 cells (breast adenocarcinoma), and 15.1 μg/mL against NCI-H187 cells (small cell lung cancer) . This profile demonstrates significant cell line selectivity, which is not commonly reported for simple strobilurin analogs.

Cancer Cell Line Screening Selectivity Profiling Cytotoxicity Assays

Antifungal Spectrum Comparison: 9-Methoxystrobilurin-Type vs. Oudemansin-Type β-Methoxyacrylates

A direct comparative study revealed that 9-methoxystrobilurin-type β-substituted β-methoxyacrylates possess unique and superior antifungal properties compared to oudemansin-type analogues [1]. This finding was established through disk-diffusion assays against representative fungi, providing a clear rationale for selecting specific scaffolds in antifungal research.

Antifungal Drug Discovery Structure-Activity Relationship Agricultural Fungicides

Cytotoxicity of a Novel Oudemansin Derivative (Oudemansin L) Against Human B Lymphoblastoid Cells

The novel oudemansin derivative, oudemansin L (3), isolated from Favolaschia pustulosa, was cytotoxic to cells of the human B lymphoblastoid cell line (Jijoye), with an IC50 of 1.8 nM in a 5-day assay [1]. This sub-nanomolar potency is remarkable and suggests that structural modifications within the oudemansin class can yield highly potent cytotoxic agents.

Novel Natural Product Derivatives Cytotoxicity Screening B-Cell Lymphoma Research

Antimalarial Activity and Low Cytotoxicity Profile of Oudemansins

Compounds in the class of oudemansins and strobilurins exhibited moderate to strong antimalarial activity against Plasmodium falciparum K1 (multidrug-resistant strain) with relatively low cytotoxicity against Vero cells (African green monkey kidney fibroblasts) [1]. This profile suggests a favorable therapeutic window for antimalarial development, a feature that distinguishes this class from many other bc1 complex inhibitors.

Antimalarial Drug Discovery Selectivity Index Plasmodium falciparum

Intrinsic Photolability of Oudemansin A: A Key Differentiator from Synthetic QoI Fungicides

Unlike synthetic QoI fungicides such as azoxystrobin, which are designed for field stability, Oudemansin A and related natural strobilurins are inherently photolabile and decompose upon exposure to light [1]. This property precludes their direct use as agricultural fungicides but makes them valuable as reference standards for studying the environmental degradation and photolytic pathways of this important fungicide class.

Photostability Environmental Fate Agrochemical Development

High-Value Application Scenarios for Oudemansin (82444-24-4) Informed by Quantitative Differentiation


Selective Cytotoxicity Studies in Human Cancer Cell Lines

Oudemansin A's differential cytotoxicity profile (IC50: KB = 5.48 μg/mL; MCF7 = >50 μg/mL; NCI-H187 = 15.1 μg/mL) makes it a valuable tool for probing cell-type-specific mitochondrial vulnerabilities . Researchers investigating mitochondrial inhibitors with selectivity for nasopharyngeal or small cell lung cancer over breast adenocarcinoma can use Oudemansin A as a chemical probe to dissect these pathways, especially when compared to more uniformly toxic strobilurin analogs [1].

Antimalarial Drug Discovery and Lead Optimization

Given the documented antimalarial activity of oudemansins against multidrug-resistant Plasmodium falciparum K1 with low mammalian cell (Vero) cytotoxicity, Oudemansin A serves as an essential reference standard for antimalarial screening campaigns [2]. Its scaffold can be used to benchmark the potency and selectivity of novel synthetic analogs aimed at improving upon this therapeutic profile [3].

Structure-Activity Relationship (SAR) Studies for β-Methoxyacrylate Pharmacophores

The clear distinction in antifungal potency between 9-methoxystrobilurin-type and oudemansin-type β-methoxyacrylates [4], combined with the known impact of the conjugated diene system on cytotoxicity [1], positions Oudemansin A as a critical comparator in SAR studies. Researchers synthesizing novel bc1 complex inhibitors can use Oudemansin A as a control to quantify the impact of specific structural modifications (e.g., phenyl ring substitution, side-chain stereochemistry) on biological activity and selectivity.

Photodegradation and Environmental Fate Studies of QoI Fungicides

The intrinsic photolability of Oudemansin A makes it an ideal model compound for studying the photolytic degradation pathways of the β-methoxyacrylate fungicide class [5]. Environmental chemists can use Oudemansin A as a labile standard to validate analytical methods designed to detect and quantify degradation products of synthetic QoI fungicides (e.g., azoxystrobin) in soil and water samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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